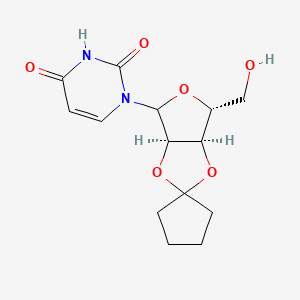

2'-O,3'-O-Cyclopentylideneuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

A study detailed the synthesis of carbocyclic analogues of nucleosides and their evaluation for anti-HIV activity. The synthesis involved several steps, starting from basic pyrimidine and cyclopentenylamine derivatives, leading to compounds with significant anti-HIV properties. One notable compound, carbovir, emerged as a potent and selective anti-HIV agent due to its hydrolytic stability and ability to inhibit HIV replication and infectivity in T-cells at concentrations significantly lower than toxic levels, making it an excellent candidate for antiretroviral therapy development (Vince & Hua, 1990).

Cellular Pharmacology of Nucleoside Analogs

Another study focused on the cellular pharmacology of gemcitabine, a cytidine analogue used in cancer therapy. Despite its structural similarity to other cytidine analogues, gemcitabine exhibits unique features in its metabolism and mechanisms of action, highlighting the importance of understanding nucleoside analogues' cellular pharmacology for their rational use in clinical settings (Mini et al., 2006).

Biosynthesis of Cyclopropane, Epoxide, and Aziridine Groups

Research on the enzymatic chemistry of small-ring structures like cyclopropane, epoxide, and aziridine groups in natural products discussed their biological activities, including antibiotic and antitumor properties. This study highlights the diversity of biological activities associated with these small-ring containing compounds and the importance of understanding their biosynthesis for potential therapeutic applications (Thibodeaux, Chang, & Liu, 2012).

Mechanism-Based Inhibitors of Ribonucleotide Reductase

The study on 2'-deoxy-2'-methylenecytidine and related compounds explored their role as potent inhibitors of ribonucleotide reductase, highlighting the therapeutic potential of these nucleoside analogues in cancer chemotherapy. The research demonstrated how modifications at the 2' position of cytidine derivatives could lead to significant chemotherapeutic potential (Baker et al., 1991).

Drug Discovery from Medicinal Plants Against COVID-19

A study on the structural analysis of SARS-CoV-2 3CLpro enzyme and screening of medicinal plant libraries for potential anti-viral phytochemicals demonstrates the ongoing efforts in utilizing nucleoside analogues and related compounds for developing treatments against emerging viral diseases like COVID-19 (Qamar et al., 2020).

Propiedades

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclopentane]-4-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c17-7-8-10-11(22-14(21-10)4-1-2-5-14)12(20-8)16-6-3-9(18)15-13(16)19/h3,6,8,10-12,17H,1-2,4-5,7H2,(H,15,18,19)/t8-,10-,11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYECRWNHISPZRG-HJQYOEGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=CC(=O)NC4=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclopentane]-4-yl]pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)

![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)

![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)